molecular formula C9H11BrO B8777785 2-Methoxy-6-methylbenzyl bromide CAS No. 89244-40-6

2-Methoxy-6-methylbenzyl bromide

Cat. No.: B8777785
CAS No.: 89244-40-6
M. Wt: 215.09 g/mol
InChI Key: RSUXBVFWXWSQER-UHFFFAOYSA-N
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Description

2-Methoxy-6-methylbenzyl bromide is a useful research compound. Its molecular formula is C9H11BrO and its molecular weight is 215.09 g/mol. The purity is usually 95%.
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Properties

CAS No.

89244-40-6

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

2-(bromomethyl)-1-methoxy-3-methylbenzene

InChI

InChI=1S/C9H11BrO/c1-7-4-3-5-9(11-2)8(7)6-10/h3-5H,6H2,1-2H3

InChI Key

RSUXBVFWXWSQER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

0.50 g (3.68 mmol) of 2,3-dimethylanisole was dissolve in 10 ml of carbon tetrachloride. The resultant solution was then added with 0.72 g (4.04 mmol) of N-bromosuccinimide, and the obtained solution was subjected to irradiation of light (Infrared lamp 375WR manufactured by Toshiba) for 45 min. at the reflux temperature. The solution was then cooled down, and the temperature thereof was maintained at a room temperature to cause the precipitation. The precipitated succinimide was separated by filtration, and the obtained filtrate was condensed under reduced pressure to produce a crude product of 2-methoxy-6-methylbenzyl bromide.
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Synthesis routes and methods II

Procedure details

[2-Methyl-6-(methyloxy)phenyl]methanol (for a preparation see Intermediate 56)(300 mg, 1.971 mmol) in dichloromethane (4.5 ml) under nitrogen was stirred and cooled to −10° C. A solution of phosphorus tribromide (186 μl, 1.97 mmol) in DCM (4 ml) was then added dropwise over about 15 min and the solution stirred for a further 30 min at this temperature. The solution was allowed to warm up to ambient temperature. After a few hours, saturated aqueous sodium bicarbonate (approximately 5 ml) was added and the mixture stirred vigorously. The suspension was stored in freezer overnight. The phases were separated and the aqueous phase extracted further with chloroform. The combined organic extracts were dried (MgSO4), filtered and evaporated in vacuo to give the title compound as yellow solid (424 mg); LCMS: (System 4) No MH+, tRET=3.01 min.
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4 mL
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5 mL
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